molecular formula C14H17Cl2NO4 B063870 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid CAS No. 188812-96-6

3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid

Cat. No. B063870
CAS RN: 188812-96-6
M. Wt: 334.2 g/mol
InChI Key: NMXNAYGOUOQUPC-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid, also known as Boc-D-3,5-DCP-L-Phe-OH, is a synthetic amino acid derivative. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH is a substrate for proteases and peptidases. When these enzymes cleave the peptide bond between the D-Phe and 3,5-DCP-L-Phe, the Boc group is released, and the resulting product can be analyzed. 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH can also be used as a building block for the synthesis of peptides and peptidomimetics, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including trypsin and chymotrypsin. It has also been shown to have antibacterial and antifungal activity. In addition, 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH has been shown to have analgesic and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH in lab experiments is its stability. It is stable under a wide range of conditions, which makes it easy to handle and store. Another advantage is its versatility. It can be used as a substrate for proteases and peptidases, as well as a building block for the synthesis of peptides and peptidomimetics. One limitation of using 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH is its cost. It is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH in scientific research. One direction is the development of new drugs based on the structure of 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH. Another direction is the use of 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH as a tool for studying the structure and function of proteins. Finally, 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
Conclusion
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH is a synthetic amino acid derivative that has been widely used in scientific research. It can be synthesized using a solid-phase peptide synthesis method and has been used as a substrate for proteases and peptidases, as well as a building block for the synthesis of peptides and peptidomimetics. 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH in scientific research, including the development of new drugs and diagnostic tools.

Synthesis Methods

3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH can be synthesized using a solid-phase peptide synthesis method. The synthesis involves the coupling of Boc-D-Phe-OH with 3,5-dichloro-L-phenylalanine followed by deprotection of the Boc group. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.

Scientific Research Applications

3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH has been used in various scientific research studies. It has been used as a substrate for proteases and peptidases, which are enzymes that break down proteins. It has also been used as a building block for the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides. 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH has also been used in drug discovery research as a lead compound for the development of new drugs.

properties

IUPAC Name

3-(3,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXNAYGOUOQUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626884
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3,5-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid

CAS RN

188812-96-6
Record name 3,5-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188812-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3,5-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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